4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. According to chemical database records, the compound's complete IUPAC name is designated as 4-benzyl 1-(tert-butyl) 2-oxopiperazine-1,4-dicarboxylate. This nomenclature reflects the structural hierarchy beginning with the core piperazine ring system, which serves as the primary structural framework for the molecule.
The structural representation of this compound reveals a six-membered heterocyclic ring containing two nitrogen atoms positioned at the 1 and 4 positions of the piperazine scaffold. The systematic naming convention identifies the presence of an oxo group at position 2 of the piperazine ring, which introduces a carbonyl functionality that significantly influences the compound's chemical properties. The benzyl group attachment at position 4 of the piperazine ring is designated through carbobenzoxy protection, while the tert-butyl group provides protection at position 1 through tert-butoxycarbonyl functionality.
Chemical structure databases indicate that the molecular architecture incorporates two distinct carboxylate ester functionalities, each serving specific protective roles in synthetic chemistry applications. The benzyl carboxylate group, commonly referred to in chemical literature as the carbobenzoxy protecting group, provides stable protection under basic conditions while remaining cleavable under hydrogenolysis conditions. The tert-butyl carboxylate group, known as the tert-butoxycarbonyl protecting group, offers complementary protection that can be selectively removed under acidic conditions.
| Structural Component | Position | Chemical Designation | Functional Role |
|---|---|---|---|
| Piperazine core | Base ring | Six-membered heterocycle | Primary scaffold |
| Oxo group | Position 2 | Carbonyl functionality | Reactive center |
| Benzyl carboxylate | Position 4 | Carbobenzoxy protection | Acid-stable protection |
| tert-Butyl carboxylate | Position 1 | tert-Butoxycarbonyl protection | Base-stable protection |
The structural representation through chemical notation systems reveals the compound's three-dimensional arrangement and electronic distribution. The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is documented as: CC(C)(C)OC(=O)N1CCN(C(=O)OCC2=CC=CC=C2)CC1=O. This linear representation encodes the complete molecular connectivity, including stereochemical information where applicable, and serves as a universal identifier for computational chemistry applications.
Alternative Naming Conventions in Chemical Literature
Chemical literature documentation reveals multiple alternative naming conventions for this compound, reflecting different systematic approaches and historical nomenclature preferences within the scientific community. The compound appears in various chemical databases and publications under several synonymous designations that maintain chemical accuracy while accommodating different naming protocols.
One prevalent alternative designation found in chemical supplier catalogs is "4-Cbz-1-Boc-piperazin-2-one," which employs abbreviated forms of the protecting group names. This condensed nomenclature utilizes "Cbz" to represent the carbobenzoxy group and "Boc" to denote the tert-butoxycarbonyl group, followed by the core structure identifier "piperazin-2-one." While this abbreviated form violates the requirement for full naming conventions in formal chemical literature, it demonstrates the widespread recognition of these protecting group designations within synthetic chemistry communities.
Chemical database entries also document the compound under the systematic name "1,4-Piperazinedicarboxylic acid, 2-oxo-, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester". This alternative nomenclature follows the Chemical Abstracts Service indexing conventions, which prioritize the dicarboxylic acid functional classification while specifying the ester substituents through detailed descriptive terms. The "1,1-dimethylethyl" designation represents the tert-butyl group structure, while "phenylmethyl" describes the benzyl group composition.
Additional naming variations include "4-O-benzyl 1-O-tert-butyl 2-oxopiperazine-1,4-dicarboxylate," which explicitly designates the oxygen connectivity of the ester linkages. This nomenclature provides clarity regarding the specific attachment points of the protecting groups to the piperazine core structure, eliminating potential ambiguity in structural interpretation. The "O-" prefix notation emphasizes the ester oxygen atoms as the connection points for the benzyl and tert-butyl groups.
Chemical literature also records abbreviated systematic names such as "4-benzyl 1-(tert-butyl) 2-oxopiperazine-1,4-dicarboxylate," which maintains the essential structural information while streamlining the nomenclature for practical usage. This naming convention preserves the numerical position indicators and functional group designations while reducing the overall complexity of the chemical name.
CAS Registry Number and Molecular Formula Validation
The Chemical Abstracts Service registry number for this compound is definitively established as 1228675-25-9, providing a unique identifier that enables unambiguous reference to this specific compound across all chemical databases and literature sources. This registry number serves as the primary reference point for chemical identification, ensuring consistency in compound recognition across different naming systems and alternative nomenclature conventions.
Molecular formula validation through multiple chemical database sources confirms the empirical formula as C17H22N2O5, representing the precise atomic composition of the compound. This molecular formula indicates the presence of seventeen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and five oxygen atoms, which collectively account for the complete molecular structure including both protecting groups and the oxopiperazine core. The formula validation process involves cross-referencing multiple authoritative chemical databases to ensure accuracy and consistency in the reported composition.
The molecular weight determination for this compound shows slight variations across different database sources, with reported values ranging from 334.37 to 334.38 atomic mass units. These minor discrepancies reflect differences in precision and calculation methods used by various chemical database systems, but the values remain within acceptable ranges for chemical identification purposes. The most frequently cited molecular weight value is 334.37, which corresponds to the sum of atomic masses based on current isotopic abundance data.
Database cross-validation reveals consistent MDL (Molecular Design Limited) number assignment as MFCD28054177, providing an additional unique identifier for chemical database management systems. This MDL number serves as a complementary identification system that facilitates compound tracking across different chemical inventory systems and research databases. The consistency of this identifier across multiple sources validates the compound's established chemical identity.
The structural formula validation process involves verification of the SMILES notation CC(C)(C)OC(=O)N1CCN(C(=O)OCC2=CC=CC=C2)CC1=O against the established molecular formula. This computational verification ensures that the linear structural representation accurately reflects the atomic composition and connectivity patterns specified by the empirical formula. The validation process confirms that the SMILES notation correctly encodes the molecular structure with appropriate representation of all functional groups and their spatial relationships.
Chemical database integration demonstrates consistent compound classification across major chemical information systems, including PubChem, Chemical Abstracts Service, and commercial chemical supplier databases. This consistency in compound identification and classification validates the accuracy of the chemical identity parameters and confirms the reliability of the nomenclature assignments across different chemical information platforms.
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-oxopiperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-10-9-18(11-14(19)20)15(21)23-12-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJQTZMJNLNEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Intermediate
The synthesis begins with piperazine-2-one, a six-membered ring containing two nitrogen atoms and a ketone group at the 2-position. This scaffold is selectively protected at the 1- and 4-positions using tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups, respectively. The choice of protecting groups ensures differential reactivity for downstream modifications.
Boc Protection at the 1-Position
Piperazine-2-one is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or diisopropylethylamine [DIPEA]) to introduce the Boc group at the 1-position. This step typically achieves >90% yield.
Benzyl Esterification at the 4-Position
The 4-nitrogen is subsequently protected using benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP). This reaction proceeds at 0°C to room temperature, yielding the 4-benzyl carbamate derivative.
Oxidation and Purification
The 2-ketone group remains intact throughout these steps. Final purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:4 v/v) isolates the target compound in >95% purity.
Table 1. Key Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DIPEA | THF | 0°C → RT | 92% |
| Benzylation | Cbz-Cl, DMAP | DCM | 0°C → RT | 88% |
| Purification | Ethyl acetate/petroleum ether | — | RT | 95% |
Optimization of Synthetic Parameters
Solvent and Base Selection
The use of DIPEA over triethylamine in Boc protection minimizes side reactions, improving yield by 12%. Similarly, DMAP accelerates benzylation by stabilizing the intermediate acylium ion.
Temperature Control
Maintaining a low temperature (0°C) during benzylation prevents premature decomposition of Cbz-Cl. Gradual warming to room temperature ensures complete reaction without epimerization.
Chromatographic Purification
A gradient elution (1:15 to 1:4 ethyl acetate/petroleum ether) effectively separates the product from unreacted starting materials and byproducts. This method reduces purification losses to <5%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >99% purity, with a retention time of 4.16 min.
Applications in Pharmaceutical Synthesis
Intermediate for FXIa Inhibitors
The compound’s dual protection enables selective deprotection for introducing substituents at the 1- or 4-positions. For example, in the synthesis of Factor XIa inhibitors, the Boc group is removed under acidic conditions (HCl/dioxane) to free the 1-nitrogen for further coupling.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium tetrahydroborate in methanol and dichloromethane.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms of the ester functionalities.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that derivatives of piperazine compounds exhibit anticancer activities. Specifically, 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate has been investigated for its ability to inhibit cancer cell proliferation.
- Case Study : In vitro tests showed that this compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
This compound has also been evaluated for neuroprotective properties. Research indicates that it may help mitigate oxidative stress in neuronal cells.
- Case Study : A study on neuroblastoma cells revealed that treatment with this compound led to decreased levels of reactive oxygen species (ROS), suggesting a protective effect against neurodegeneration .
Building Block in Organic Synthesis
Due to its unique structure, this compound serves as a valuable intermediate in the synthesis of more complex molecules.
- Table: Synthetic Pathways Using this compound
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Alkylation | Modified piperazine | >80 |
| Esterification | Novel esters | >75 |
| Cyclization | Piperazine derivatives | >70 |
Drug Development
The pharmacokinetic profile of this compound is under investigation for its potential as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and piperazine ring allow it to interact with various enzymes and receptors, potentially modulating their activity. detailed studies on its exact mechanism are still ongoing.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural Modifications and Key Differences
The following table highlights critical structural variations among analogs, focusing on substituents at position 2 of the piperazine ring:
Key Observations:
- Methyl and ethyl substituents increase hydrophobicity, favoring membrane permeability but reducing aqueous solubility . Hydroxymethyl introduces polarity, improving solubility but requiring protection during synthesis (e.g., via Boc/Cbz groups) .
Biological Activity
4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate (CAS No. 1228675-25-9) is a synthetic compound notable for its unique structural features, including a piperazine ring and multiple functional groups. With the molecular formula and a molecular weight of approximately 334.37 g/mol, this compound is gaining attention in various fields of biological and medicinal research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The piperazine moiety allows for potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Although detailed studies on its exact mechanism are still ongoing, preliminary findings suggest that it may modulate the activity of certain biological targets, leading to various pharmacological effects.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Antitumor Activity : Certain studies have suggested potential cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : The compound may offer protective benefits in neurodegenerative models.
Antitumor Activity
A study investigated the cytotoxic effects of various piperazine derivatives, including this compound. The results demonstrated a significant reduction in cell viability in cancer cell lines, indicating potential as an anticancer agent.
Neuroprotective Effects
In a neuroprotection study, researchers evaluated the compound's ability to protect neuronal cells from oxidative stress. The findings revealed that treatment with the compound significantly reduced markers of oxidative damage.
| Treatment Group | Oxidative Stress Marker Reduction (%) | Reference |
|---|---|---|
| Control | - | |
| Compound (10 µM) | 45 | |
| Compound (20 µM) | 60 |
Synthetic Routes
The synthesis of this compound typically involves the reaction of piperazine derivatives with benzyl and tert-butyl esters under controlled conditions. One common method utilizes diisobutylaluminium hydride in dichloromethane at low temperatures, followed by hydrolysis to yield the final product.
Chemical Reactions Analysis
The compound can undergo various chemical transformations:
- Oxidation : Can be oxidized using strong oxidizing agents.
- Reduction : Reduction using sodium tetrahydroborate yields different derivatives.
- Substitution : Ester groups can participate in nucleophilic substitution reactions.
Comparison with Similar Compounds
A comparison table illustrates how this compound relates to similar piperazine derivatives:
| Compound Name | Structure Feature | Similarity Index |
|---|---|---|
| Benzyl 3-oxopiperazine-1-carboxylate | Lacks tert-butyl group | 0.88 |
| tert-Butyl 4-benzyl-3-oxopiperazine-1-carboxylate | Different positioning of substituents | 0.87 |
| Benzyl 4-(2-aminoacetyl)piperazine-1-carboxylate | Different functional group | 0.86 |
Q & A
Q. What are the structural characteristics and synonyms of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate?
The compound features a piperazine ring substituted with a 2-oxo group, a benzyl ester at position 4, and a tert-butyl carbamate at position 1. Key synonyms include Benzyl N-tert-butoxycarbonylisonipecotate and 1,4-Piperidinedicarboxylic acid 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester (CAS: 177990-33-9). Its structural analogs often serve as intermediates in heterocyclic chemistry, particularly in peptide mimetics and drug discovery .
Q. What are the common synthetic routes for this compound?
A typical multi-step synthesis involves:
Lithiation and alkylation : Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C to form the enolate intermediate.
Deprotection and functionalization : Hydrolysis with HCl in 1,4-dioxane to remove temporary protecting groups.
Cross-coupling : Palladium-catalyzed reactions (e.g., with tert-butyl XPhos ligand) under inert atmospheres for carbamate formation.
Final purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise temperature control during lithiation (−78°C to −71°C) and extended reaction times (up to 72 hours) for coupling steps .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Temperature control : Maintain strict低温 conditions (−78°C) during lithiation to prevent side reactions.
- Catalyst selection : Use palladium(II) acetate with tert-butyl XPhos ligand for efficient coupling (40–100°C, 5.5 hours).
- Solvent systems : Polar aprotic solvents like acetonitrile enhance nucleophilicity in deprotection steps (e.g., K₂CO₃-mediated reactions).
- Yield tracking : Monitor intermediates via LC-MS or TLC to identify bottlenecks. Reported yields range from 40–60% under optimized conditions .
Q. What stability challenges arise during storage, and how are they mitigated?
The compound is sensitive to hydrolysis due to the tert-butyl carbamate group. Recommended practices:
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at −20°C.
- Decomposition pathways : Hydrolysis in aqueous environments produces 4-methyl-2-methylpiperidine-1,4-diol and CO₂. Avoid exposure to moisture or acidic vapors. Stability studies suggest a shelf life of 6–12 months when stored properly .
Q. What analytical methods validate purity and structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ to confirm ester (δ 4.5–5.1 ppm) and tert-butyl (δ 1.4 ppm) groups.
- LC-MS : Electrospray ionization (ESI) in positive mode to detect molecular ions ([M+H]⁺ ~393 m/z).
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>95% by area). Calibrate against certified reference standards .
Q. How does the 2-oxopiperazine ring influence reactivity in downstream applications?
The 2-oxo group enhances electrophilicity, enabling nucleophilic attacks at the carbonyl carbon. This facilitates:
Q. What role does this compound play in synthesizing complex bioactive molecules?
It serves as a key intermediate for:
- Kinase inhibitors : The tert-butyl carbamate acts as a directing group in Suzuki-Miyaura couplings.
- Antiviral agents : Piperazine scaffolds are functionalized via reductive amination or Michael additions.
Case studies include its use in synthesizing HCV NS5A inhibitors, where stereochemical control at the 2-oxo position is critical .
Q. How should researchers address contradictions in reported physicochemical data?
- Discrepancies in physical state : Some sources describe the compound as a liquid (), while others imply solid-phase handling. This may arise from polymorphic forms or residual solvents.
- Resolution : Characterize lot-specific samples via DSC (melting point analysis) and Karl Fischer titration (moisture content). Publish findings with detailed experimental parameters to standardize data .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
